N-[(4-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)glycine
Overview
Description
N-[(4-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)glycine is an organic compound with the molecular formula C15H13ClFNO4S This compound is characterized by the presence of a sulfonyl group attached to a chlorophenyl ring and a fluorobenzyl group attached to a glycine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)glycine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-fluorobenzylamine in the presence of a base, followed by the addition of glycine. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)glycine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl and fluorobenzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions, depending on the desired transformation.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted benzyl compounds. These products can be further utilized in various applications or as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
N-[(4-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)glycine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. The fluorobenzyl group can enhance the binding affinity and specificity of the compound towards its target. The overall effect is the modulation of biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-chlorophenyl)sulfonyl]glycine
- N-(4-fluorobenzyl)glycine
- N-[(4-chlorophenyl)sulfonyl]-N-methylglycine
Uniqueness
N-[(4-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)glycine is unique due to the presence of both chlorophenyl and fluorobenzyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-[(4-fluorophenyl)methyl]amino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO4S/c16-12-3-7-14(8-4-12)23(21,22)18(10-15(19)20)9-11-1-5-13(17)6-2-11/h1-8H,9-10H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZNVNYXTXIOKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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